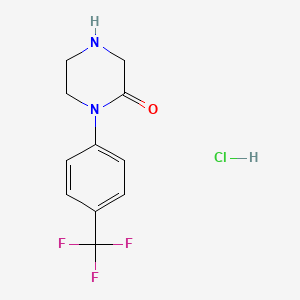

1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

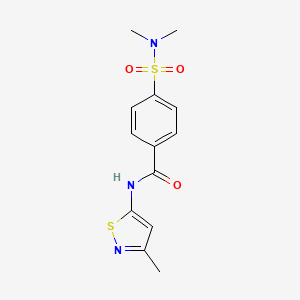

“1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C11H11F3N2O . It has an average mass of 230.230 Da and a monoisotopic mass of 230.103088 Da . It is also known by various other names such as [4-(trifluoromethyl)phenyl]piperazine and 1-(4-Trifluoromethylphenyl)piperazine .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.68 . It is a powder at room temperature . The InChI code for the compound is 1S/C11H11F3N2O.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

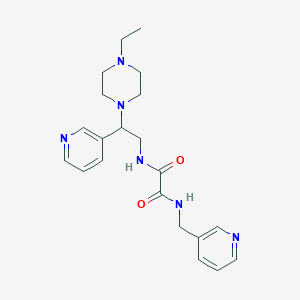

The chemical compound 1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride is a crucial intermediate in the synthesis of pharmaceuticals. For instance, it plays a pivotal role in the production of neuroleptic agents like Fluspirilen and Penfluridol. These agents are characterized by their 4,4-bis(p-fluorophenyl)butyl group, which is bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The synthesis of these compounds involves key intermediates prepared through rhodium-catalyzed hydroformylation, highlighting the compound's significance in medicinal chemistry (Botteghi et al., 2001).

Crystal Structure and Molecular Interactions

The crystal structure of derivatives of this compound reveals interesting molecular interactions, such as hydrogen bonding, which could inform the design of new chemical entities. For example, the study of 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride showed two independent ion pairs in the asymmetric unit, highlighting the role of intermolecular N—H⋯Cl hydrogen bonds in stabilizing the crystal structure (Chen et al., 2007).

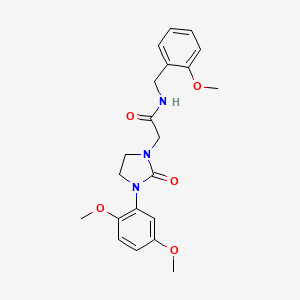

Anticancer and Antimicrobial Properties

Some derivatives of this compound have been investigated for their anticancer and antimicrobial properties. A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, for instance, exhibited significant anticancer activities against breast cancer cells. These compounds, through a detailed synthetic procedure, were evaluated using methods like the XTT method, BrdU method, and flow cytometric analysis, showing promise as antiproliferative agents (Yurttaş et al., 2014).

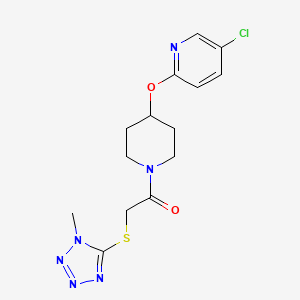

Neuropharmacological Applications

The neuropharmacological potential of this compound derivatives has been explored, particularly their interactions with serotonin receptors. For example, one study demonstrated that 1-(m-Trifluoromethylphenyl)-piperazine, a derivative, acts as a serotonin receptor agonist, inhibiting the specific binding of tritiated serotonin to membranes from the rat brain in vitro and affecting serotonin turnover in rat brain in vivo. This suggests potential applications in developing treatments for neurological disorders (Fuller et al., 1978).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSVBTFIYZVKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)

![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)

![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)